molecular formula C17H13N3O3S3 B2682609 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896365-65-4

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2682609
CAS RN: 896365-65-4
M. Wt: 403.49
InChI Key: ORGHSQRIJIGYIJ-UHFFFAOYSA-N
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Description

The compound “N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceuticals and biologically active compounds . It also contains a thiazole ring, a sulfur and nitrogen-containing heterocycle that is found in many important drugs .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The benzamide and methylsulfonyl groups might be susceptible to hydrolysis under acidic or basic conditions. The thiazole rings might undergo reactions at the sulfur or nitrogen atoms .

Scientific Research Applications

Antimalarial and Antiviral Applications Research indicates that derivatives of sulfonamide, a category to which our compound of interest presumably belongs, have shown promising antimalarial activity. A study highlighted the synthesis of sulfonamide derivatives exhibiting significant in vitro antimalarial activity. These compounds, including variations with benzothiazole groups, were characterized by their ADMET properties, demonstrating low cytotoxicity and potential for electron transfer capabilities due to their molecular structure, making them candidates for further investigation as antimalarial agents. Additionally, certain bisamides derivatives containing benzothiazole have shown preliminary antibacterial activities, suggesting their potential use in antiviral applications (Fahim & Ismael, 2021; Lu Ping, 2012).

Anticancer Properties Sulfonamide derivatives have also been investigated for their anticancer properties. Novel bisamide compounds containing a benzothiazole unit demonstrated antitumor activity against specific cancer cell lines in vitro, highlighting the potential therapeutic applications of these compounds in oncology. The detailed structural characterization and preliminary bioassays suggest these compounds could serve as a basis for developing new anticancer drugs (Lu Ping, 2012).

Chemical Synthesis and Material Science The compound and its derivatives find applications in chemical synthesis and material science as well. For instance, studies have explored the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, indicating the compound’s utility in creating novel cyclic structures with potential applications ranging from pharmaceuticals to materials science. This synthesis pathway suggests the versatility of sulfonamide derivatives in chemical synthesis, offering a route to novel compounds with a wide range of applications (Greig, Tozer, & Wright, 2001).

Antioxidant Activity Moreover, certain sulfone and sulfonamide-linked heterocycles have been investigated for their antioxidant activity. This research suggests that derivatives of the compound could potentially serve as antioxidant agents, contributing to the study of oxidative stress-related diseases and the development of treatments based on mitigating oxidative damage (Padmaja et al., 2014).

properties

IUPAC Name

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S3/c1-9-18-14-12(24-9)8-7-11-15(14)25-17(19-11)20-16(21)10-5-3-4-6-13(10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGHSQRIJIGYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide

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